

Application Notes and Protocols for Tenovin-6 Treatment in Cancer Cell Lines

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Compound of Interest

Compound Name: Tenovin-2

Cat. No.: B2514436

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For Optimal p53 Activation and Cellular Response

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenovins are a class of small-molecule inhibitors of the sirtuin deacetylases, SIRT1 and SIRT2. By inhibiting these enzymes, Tenovins lead to the hyperacetylation and activation of the tumor suppressor protein p53, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Tenovin-6, a water-soluble analog of Tenovin-1, is a potent activator of p53 and has been evaluated in various cancer cell lines.^{[1][2][3]} These application notes provide detailed protocols and guidelines for the use of Tenovin-6 to achieve optimal p53 activation and assess its downstream cellular effects.

Data Presentation

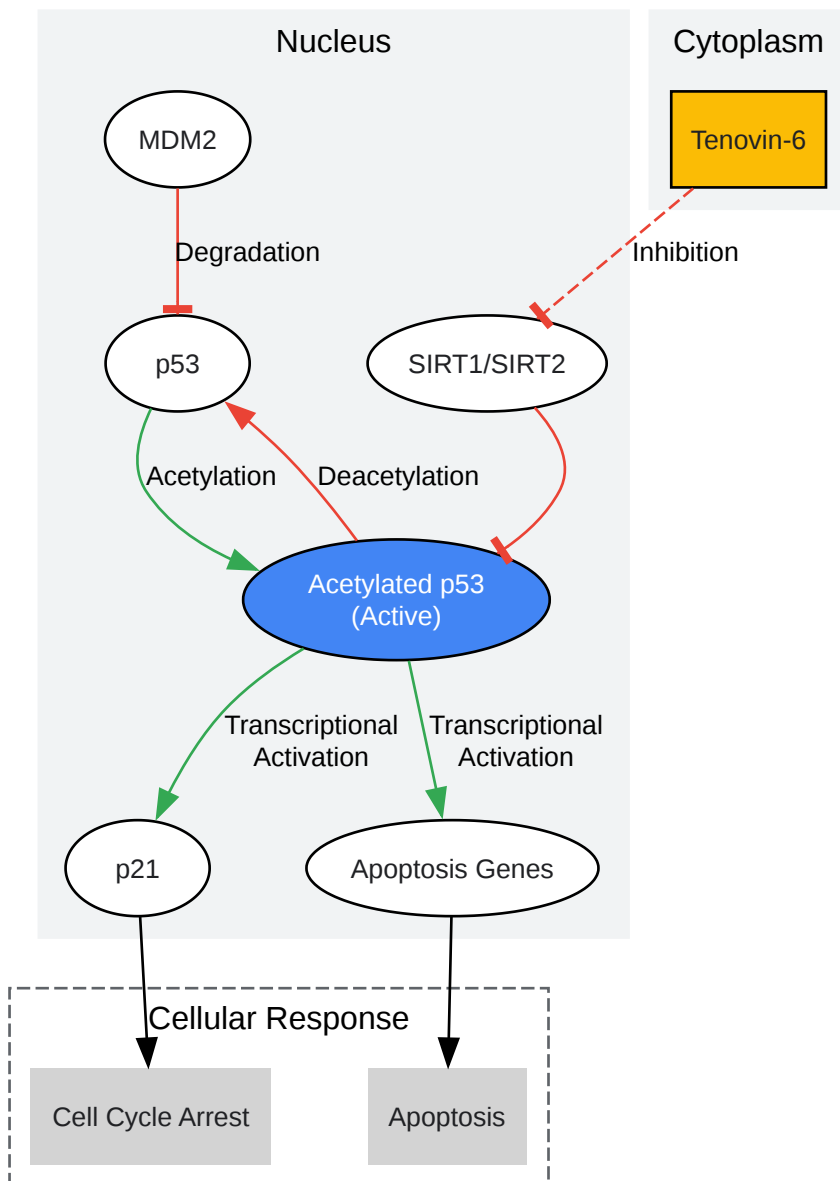
Table 1: Effect of Tenovin-6 on p53 Activation and Cell Viability

Cell Line	Tenovin-6 Concentration (µM)	Treatment Duration	Effect on p53/Target Protein Levels	Cell Viability/Apoptosis	Reference
MCF-7	1, 5, 10	6 hours	Increased p53 levels	Not specified	[1]
ARN8 Melanoma	1, 2.5, 5, 10	72 hours	Not specified	Dose-dependent decrease in surviving cells	[1]
ARN8 Melanoma	10	2 hours (followed by washout)	Not specified	Decrease in surviving cells after 4 days	
H1299 (p53-null) transfected with p53	1, 5, 10	6 hours	Increased K382-acetylated p53	Not specified	
BL2 Burkitt's Lymphoma	10	48 hours	Increased p53 levels	>75% cell death	
BL2 Burkitt's Lymphoma	Increasing concentrations	2 hours (followed by washout)	Not specified	Dose-dependent decrease in total cells and increase in dead cells after 4 days	

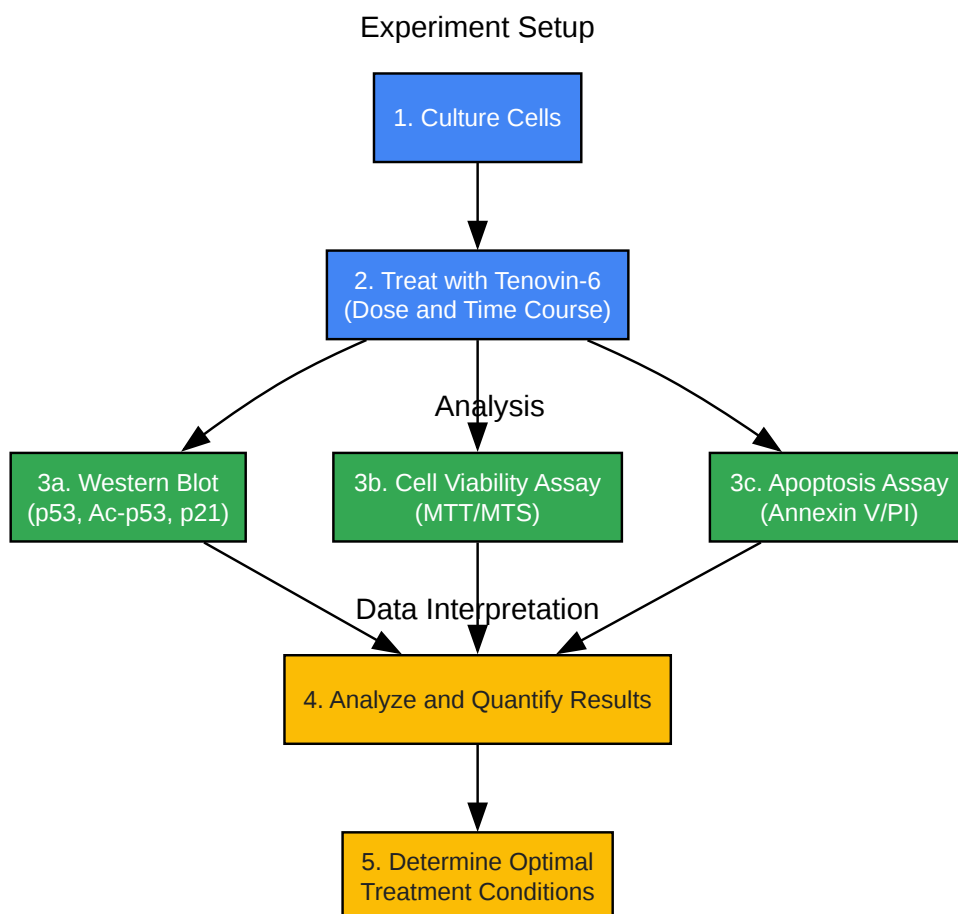
Diffuse Large B-Cell Lymphoma (DLBCL) cell lines	1, 2.5, 5, 10	Up to 72 hours	p53 acetylation did not increase until 24 h with 2.5 or 5 μ M	Potent, dose- and time-dependent inhibition of cell proliferation and induction of apoptosis
Acute Lymphoblastic Leukemia (ALL) cell lines (REH, NALM-6)	Not specified	Not specified	Activated p53	Induced apoptosis

Signaling Pathway

SIRT1/2-p53 Signaling Pathway and Tenovin-6 Inhibition



Workflow for Assessing Tenovin-6 Effect on p53 Activation



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References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
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